

Application Note: Quantification of Archangelicin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Archangelicin

Cat. No.: B1665600

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Introduction

Archangelicin is a significant furanocoumarin found in plants of the Angelica genus, notably *Angelica archangelica*.^[1] As a bioactive compound, its quantification is crucial for the quality control of herbal materials and extracts, as well as for research in pharmacology and drug development.^{[2][3]} This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **archangelicin**. The described protocol is intended for researchers, scientists, and professionals in the field of drug development.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of **archangelicin**. The separation is achieved on a C18 stationary phase with a gradient elution of methanol and water. Detection is performed at a wavelength optimized for **archangelicin**, allowing for accurate and sensitive quantification.

Experimental Protocols

1. Sample Preparation

The selection of an appropriate extraction method is critical for the accurate quantification of **archangelicin**.^[1] The following protocol describes a general procedure for the extraction of **archangelicin** from plant material, such as the seeds or roots of *Angelica archangelica*.

1.1. Materials and Reagents

- Dried and finely powdered plant material (e.g., *Angelica archangelica* seeds)^[4]
- Methanol (HPLC grade)^[5]
- Water (HPLC grade)
- **Archangelicin** analytical standard
- 0.45 µm syringe filters^[6]

1.2. Extraction Procedure

- Accurately weigh approximately 1.0 g of the powdered plant material.^[5]
- Transfer the powder to a suitable extraction vessel.
- Add 20 mL of methanol to the vessel.
- Sonication-assisted extraction is recommended for 30 minutes at room temperature.
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.^{[6][7]}
- The sample is now ready for HPLC analysis. For best results, the sample should be dissolved in a solvent similar to the initial mobile phase.^[8]

2. HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the quantification of **archangelicin**.

Parameter	Specification
HPLC System	A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water
Mobile Phase B	Methanol
Gradient Elution	0-10 min: 50-70% B10-20 min: 70-90% B20-25 min: 90% B25-30 min: 50% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 300 nm

3. Standard Preparation and Calibration

3.1. Stock Standard Solution

Prepare a stock solution of **archangelicin** at a concentration of 1 mg/mL in methanol.

3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Calibration Curve

Inject each working standard solution into the HPLC system. A calibration curve is constructed by plotting the peak area of **archangelicin** against the corresponding concentration. The

linearity of the method should be evaluated, with a correlation coefficient (r^2) of ≥ 0.999 being desirable.[3]

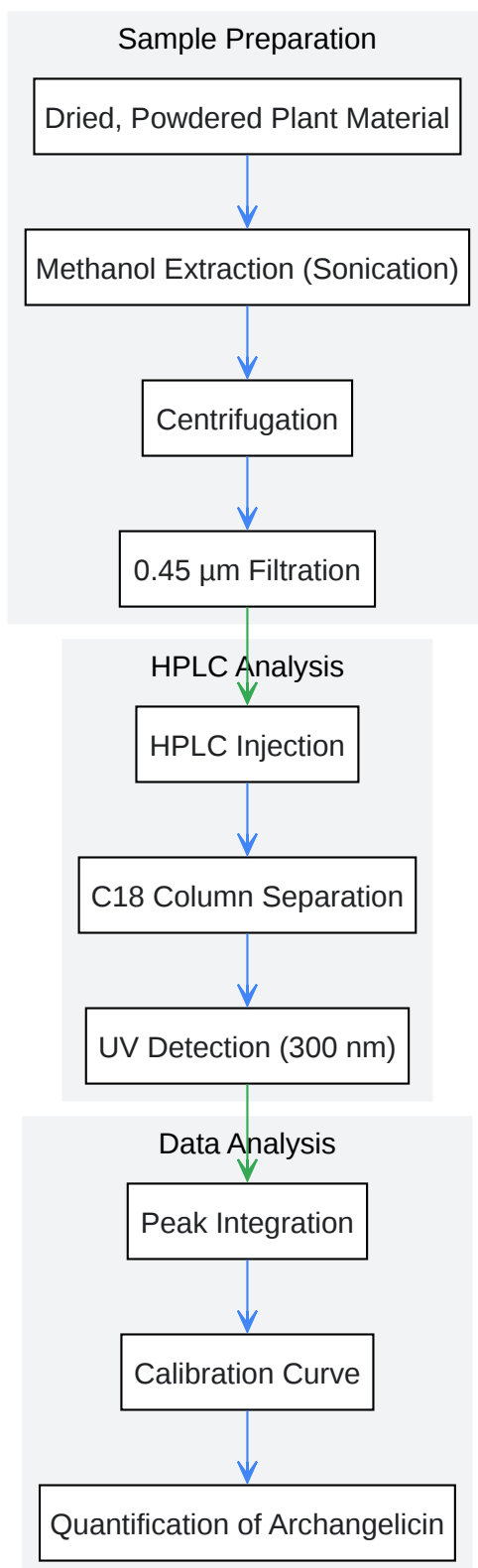
Data Presentation

Table 1: Method Validation Parameters for **Archangelicin** Quantification

Parameter	Result
Linearity Range	1 - 100 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Precision (RSD%)	$< 2\%$ (for both intra-day and inter-day)[6][9]
Accuracy (Recovery %)	95 - 105%[3]
Stability (RSD%)	$< 2\%$ (over 24 hours at room temperature)[6]

Visualizations

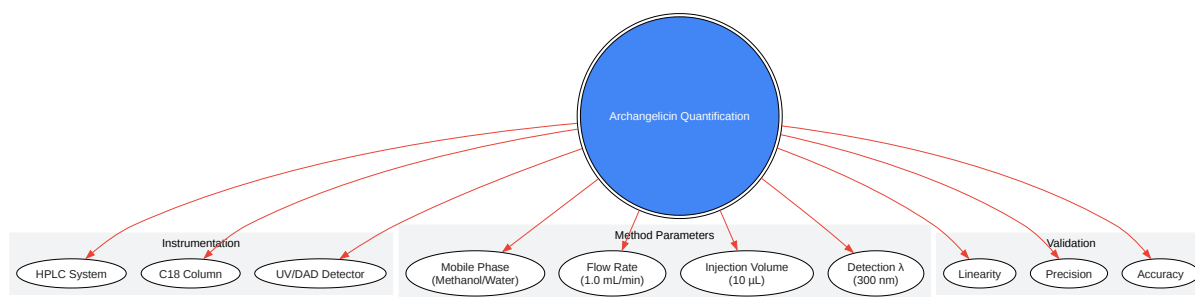
Experimental Workflow for **Archangelicin** Quantification



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Caption: Workflow for **Archangelicin** Quantification by HPLC.

Logical Relationship of HPLC Method Parameters



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Caption: Key Parameters for HPLC Method Development.

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